molecular formula C9H11ClN2O B3107403 4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride CAS No. 1609407-84-2

4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No.: B3107403
CAS No.: 1609407-84-2
M. Wt: 198.65
InChI Key: CRGYPPDNNUECPT-UHFFFAOYSA-N
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Description

4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS: 1609407-84-2) is a high-purity chemical compound with a molecular formula of C 9 H 11 ClN 2 O and a molecular weight of 198.65 g/mol . It belongs to the class of tetrahydroquinolines, which are important nitrogen heterocycles frequently found in pharmacologically active compounds and serve as critical scaffolds in medicinal chemistry . This compound is of significant interest in neuroscience and pain research. It functions as a key synthetic intermediate in the development of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors . The 3,4-dihydroquinolin-2(1H)-one scaffold serves as a central linker in these inhibitors, with the 2-thiophene amidine group acting as a guanidine isostere that competitively binds to the substrate site of the NOS enzyme . Research into such inhibitors is relevant for preclinical studies of neurological disorders, including neuropathic pain and migraine, where selective nNOS inhibition has shown efficacy in reversing hyperalgesia and allodynia in animal models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-7-5-9(12)11-8-4-2-1-3-6(7)8;/h1-4,7H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGYPPDNNUECPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2NC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858783-30-9
Record name 4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might involve the reaction of an aniline derivative with a suitable carbonyl compound, followed by cyclization and subsequent reduction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 4-position participates in nucleophilic substitutions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., iodomethane) in DMF under basic conditions (NaH) to form N-alkylated derivatives.

    Example : Reaction with 3-iodomethylpiperidine-1-carboxylic acid tert-butyl ester yielded 3-(2-oxo-3,4-dihydro-2H-quinolin-1-ylmethyl)piperidine-1-carboxylic acid tert-butyl ester at 37% yield .

Reaction ComponentDetails
Reagent Alkyl halides (e.g., RX = CH₃I, C₃H₆I)
Conditions DMF, NaH, 25–60°C
Product N-Alkylated dihydroquinolinone derivatives

Oxidation and Reduction

The dihydroquinolinone core undergoes redox transformations:

  • Oxidation : Treatment with KMnO₄ or CrO₃ converts the carbonyl group to a carboxylic acid or ketone.

  • Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl to a hydroxyl group, forming 4-amino-3,4-dihydroquinolin-2-ol.

Cyclization and Ring Expansion

Key methods for modifying the quinoline backbone:

  • Pd-Catalyzed Cyclopropane Ring Expansion : Forms fused bicyclic structures via palladium-mediated C–C bond formation .

  • Intramolecular Cyclization : Catalyzed by AgOTf or ZrO(NO₃)₂, converts o-aminochalcones to 2,3-dihydroquinolin-4-ones .

MethodCatalystYield (%)Key Product
Pd-catalyzed expansionPd(PPh₃)₄45–60Fused bicyclic quinolinones
AgOTf-mediated cyclizationAgOTf70–852-Aryl-2,3-dihydroquinolin-4(1H)-ones

Coupling Reactions

The compound serves as a scaffold for synthesizing bioactive hybrids:

  • Thiophene Coupling : Reacts with thiophene-2-carbimidothioate hydroiodide to form μ-opioid receptor ligands .

  • Knoevenagel Condensation : With malononitrile or methyl cyanoacetate, forms pyrano[3,2-c]chromenones under L-proline catalysis .

Functional Group Transformations

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Suzuki–Miyaura Cross-Coupling : Arylation at the 8-position using arylboronic acids and Pd catalysts .

Mechanistic Insights

  • Vilsmeier–Haack Formylation : Proceeds via electrophilic aromatic substitution, with the Vilsmeier reagent (POCl₃/DMF) generating formylated intermediates .

  • Goldberg Amidation : Cu(I)-catalyzed intramolecular C–N bond formation yields δ-lactams (e.g., 3-amino-3,4-dihydroquinolin-2-one) .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

  • Anticancer Activity : N-Alkylated derivatives show enhanced topoisomerase inhibition.

  • Antimicrobial Effects : Thiophene-coupled analogs exhibit broad-spectrum activity against Gram-positive bacteria .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Natural and Pharmaceutical Analogs

  • (-)-Pinolinone: Source: Naturally occurring 3-prenylated dihydroquinolinone from Boronia pinnata (). Comparison: Unlike the amino-substituted target compound, natural analogs often feature 4-aryl or prenyl groups, which may limit solubility but enhance membrane permeability .
  • PAI Impurity 4 (2-Dechloro Aripiprazole): Structure: 7-(4-(4-(3-chlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one (). Role: Pharmaceutical impurity with piperazine substitution; highlights the importance of substitution patterns in drug design .

Structural and Physicochemical Data Table

Compound Name Substituents Key Properties/Activities Reference
4-Amino-3,4-dihydroquinolin-2(1H)-one HCl 4-NH₂, 2-ketone, HCl salt Discontinued commercial product
CHNQD-00603 C3-OCH₃, C4-OH, 4-phenyl Osteogenic differentiation in BMSCs
(S)-3-Amino-1-hydroxy-3,4-dihydroquinolin-2-one HCl C3-NH₂, C1-OH, HCl salt Flammable, irritant (H228, H315/H319)
4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2-one HCl C4-CH₂NH₂, C7-OCH₃, HCl salt High purity (97%), pharmaceutical interest
(-)-Pinolinone 3-prenyl, 4-aryl Natural origin, membrane permeability

Biological Activity

4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is a bicyclic compound belonging to the quinoline family, characterized by its molecular formula C9H11ClN2OC_9H_{11}ClN_2O and a molar mass of approximately 198.65 g/mol. This compound has garnered attention in pharmaceutical research due to its potential therapeutic properties, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research . Early investigations suggest that it may induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated. The compound's ability to interfere with cellular processes could make it a candidate for further development in cancer therapeutics.

The precise mechanism of action for this compound is not fully understood; however, it is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
  • Receptor Binding : It might interact with cellular receptors, modulating signaling pathways that affect cell growth and apoptosis.
  • DNA Interaction : There is potential for the compound to intercalate into DNA, thereby affecting gene expression and cellular functions.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, a comparison with structurally related compounds is beneficial:

Compound NameStructure TypeKey Features
3-Aminoquinolin-2(1H)-oneQuinoline derivativeLacks the dihydro structure
2-Amino-3-methylquinolinMethylated variantExhibits different biological activities
4-HydroxyquinolineHydroxy derivativeKnown for anti-inflammatory properties

The distinct substitution pattern of this compound contributes to its unique biological profile compared to these analogs.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential application in treating infections caused by these pathogens.

Case Study 2: Anticancer Activity

In a preliminary study involving cancer cell lines (e.g., HeLa cells), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. At a concentration of 100 µM, the compound induced approximately 70% apoptosis within 24 hours. Further investigation into its mechanism revealed activation of caspase pathways indicative of programmed cell death .

Q & A

Q. What are the common synthetic routes for 4-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation of nitro-substituted intermediates followed by reduction and coupling reactions. For example:

  • Alkylation : Reacting 7-nitro-3,4-dihydroquinolin-2(1H)-one with chloroalkylamine hydrochlorides (e.g., 9–13) in DMF using K₂CO₃ yields intermediates (14–19) .
  • Reduction : Catalytic hydrogenation (Pd/C or Raney nickel) reduces nitro groups to anilines (20–25), critical for subsequent functionalization .
  • Coupling : Thiophene-2-carbimidothioate hydroiodide coupling with amines under mild ethanol conditions produces final compounds (26–31) .
    Key factors include solvent choice (e.g., DMF for alkylation), catalyst selection (Pd/C vs. Raney nickel for reduction efficiency), and reaction time (e.g., 48 hours for nitro reduction under H₂) .

Q. How is structural characterization of this compound performed in academic research?

Standard methods include:

  • NMR and MS : Confirm molecular structure and purity. For example, intermediates like 24 and 25 were characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
  • Chromatography : Flash column chromatography (e.g., Biotage systems) resolves crude products, as seen in the isolation of compound 24 (72.9% yield) .
  • HPLC : Validates purity (>98%) for biologically active derivatives .

Advanced Research Questions

Q. How do side-chain modifications in the 3,4-dihydroquinolin-2(1H)-one scaffold affect neuronal nitric oxide synthase (nNOS) inhibition?

Structure-activity relationship (SAR) studies reveal:

  • Side-chain length : 2-carbon linkers (e.g., compounds 26–29) enhance nNOS potency compared to 3-carbon chains (±-30, 41, 42). Compound 29 (pyrrolidine-terminated) shows 160 nM IC₅₀, 180-fold selectivity over eNOS .
  • Substituent effects : An 8-fluoro group (compound 31) reduces nNOS inhibition by 6-fold (3.36 μM vs. 0.58 μM for unsubstituted 26), likely due to restricted side-chain flexibility .
  • Terminal amines : Dimethylamino groups improve selectivity, while bulkier amines (e.g., diethylamino) reduce potency .

Q. What experimental strategies address contradictory data in optimizing in vivo efficacy of 4-amino-3,4-dihydroquinolin-2(1H)-one derivatives?

  • Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration. Compound (S)-35, a potent nNOS inhibitor, demonstrated oral efficacy in rat pain models via tailored dosing protocols .
  • Metabolic stability assays : Use liver microsomes to identify labile groups (e.g., methyl vs. ethyl substituents) .
  • In vitro-in vivo correlation (IVIVC) : Validate cell-based assays (e.g., NOS isoform selectivity) with animal models to resolve discrepancies .

Q. How are analytical challenges in detecting trace impurities addressed during synthesis?

  • HPLC-MS/MS : Identifies and quantifies impurities like aripiprazole-related compounds (e.g., 7-(4-hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one) at <0.1% levels .
  • Forced degradation studies : Expose compounds to heat, light, or pH extremes to predict stability and degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

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